molecular formula C14H28N4 B13725863 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole

Cat. No.: B13725863
M. Wt: 252.40 g/mol
InChI Key: ZLMDRQLLOUKERV-UHFFFAOYSA-N
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Description

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole is a heterocyclic organic compound with the molecular formula C7H14N2. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a piperidine ring. The presence of a methyl group at the 5-position of the pyrrole ring adds to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1,4-diketones with primary amines in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the cyclization process. Additionally, optimizing reaction parameters, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methyl group at the 5-position in 5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole imparts unique chemical properties, such as increased steric hindrance and altered electronic distribution. These factors influence its reactivity and make it a valuable compound for various applications .

Properties

Molecular Formula

C14H28N4

Molecular Weight

252.40 g/mol

IUPAC Name

5-methyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole

InChI

InChI=1S/2C7H14N2/c2*1-9-4-6-2-3-8-7(6)5-9/h2*6-8H,2-5H2,1H3

InChI Key

ZLMDRQLLOUKERV-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CCNC2C1.CN1CC2CCNC2C1

Origin of Product

United States

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